4-(2,5-Dimethylphenyl)-1,3-thiazole
Overview
Description
The description of a chemical compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include other identifiers such as CAS number, PubChem ID, and ChemSpider ID.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the starting materials, reaction conditions, catalysts, and the yield of the product.Molecular Structure Analysis
This involves the use of spectroscopic techniques (like NMR, IR, UV-Vis, and X-ray crystallography) to determine the structure of the compound. This can provide information about the connectivity of atoms, the presence of functional groups, and the geometry of the molecule.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include its reactivity, the conditions under which it reacts, the products of its reactions, and the mechanisms of these reactions.Physical And Chemical Properties Analysis
This involves measuring properties like melting point, boiling point, solubility, density, and refractive index. Chemical properties like acidity/basicity, redox potential, and reactivity can also be studied.Scientific Research Applications
Anti-inflammatory Applications
4-(2,5-Dimethylphenyl)-1,3-thiazole derivatives have been explored for their potential anti-inflammatory properties. In particular, N-aryl-4-aryl-1,3-thiazole-2-amine derivatives have been evaluated for their ability to inhibit 5-lipoxygenase (LOX), an enzyme crucial in the synthesis of leukotrienes involved in inflammation-related diseases like asthma and rheumatoid arthritis. The study aimed to optimize biological activity by synthesizing various 1,3-thiazole-2-amine derivatives and investigating their structure-activity relationship. One specific compound, N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine, demonstrated potent anti-inflammatory activity as a 5-LOX inhibitor (Suh et al., 2012).
Molecular Structure Analysis
Research has also focused on the detailed analysis of the molecular structure of compounds related to 4-(2,5-Dimethylphenyl)-1,3-thiazole. For example, an experimental and theoretical approach was taken to explore the molecular structure of 2-{4-[3-(2,5-dimethylphenyl)-3-methylcyclobutyl]thiazol-2-yl}isoindoline-1,3-dione. This included characterization by IR-NMR spectroscopy and single-crystal X-ray diffraction, along with computational studies to understand the molecular geometry, vibrational frequencies, and other electronic properties (Özdemir et al., 2010).
Corrosion Inhibition
Thiazole compounds, including those related to 4-(2,5-Dimethylphenyl)-1,3-thiazole, have found applications in the field of corrosion inhibition. A study synthesized and evaluated the corrosion inhibition ability of three thiazoles on copper surfaces in acidic environments. The inhibition efficiencies were assessed using various analytical techniques, revealing that these compounds could serve as effective corrosion inhibitors with efficiencies around 90% at optimum concentrations (Farahati et al., 2019).
Safety And Hazards
This involves understanding the risks associated with handling and disposing of the compound. It includes its toxicity, flammability, environmental impact, and the precautions that should be taken when handling it.
Future Directions
This involves predicting or proposing future research directions. This could be based on the compound’s properties, its reactivity, its biological activity, or its potential applications.
Please note that the availability of this information can vary depending on the compound and the extent to which it has been studied. For a specific compound like “4-(2,5-Dimethylphenyl)-1,3-thiazole”, you would need to look up this information in chemical databases or scientific literature. If you have access to a university library, they often have subscriptions to these resources. Otherwise, websites like Google Scholar, PubChem, and others can be good places to start. Please remember to evaluate the reliability of your sources and to cite them appropriately in your work.
properties
IUPAC Name |
4-(2,5-dimethylphenyl)-1,3-thiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NS/c1-8-3-4-9(2)10(5-8)11-6-13-7-12-11/h3-7H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFWDVHWVQBPLDE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CSC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601305233 | |
Record name | 4-(2,5-Dimethylphenyl)thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601305233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,5-Dimethylphenyl)-1,3-thiazole | |
CAS RN |
383143-39-3 | |
Record name | 4-(2,5-Dimethylphenyl)thiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=383143-39-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(2,5-Dimethylphenyl)thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601305233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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